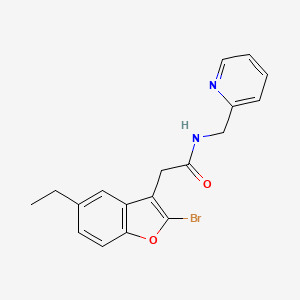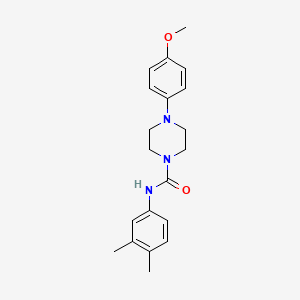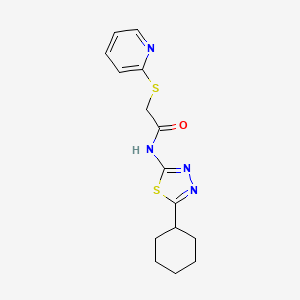![molecular formula C18H18N4O2 B5463682 N-(4-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5463682.png)
N-(4-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea, also known as MMPU, is a chemical compound that has been extensively studied for its potential therapeutic applications. MMPU belongs to the family of urea derivatives and has been shown to possess various biological activities.
Mécanisme D'action
The mechanism of action of N-(4-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is not fully understood, but it has been suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and glucose metabolism. N-(4-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. N-(4-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has also been shown to activate AMP-activated protein kinase, which plays a role in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been shown to possess various biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. N-(4-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, N-(4-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been shown to regulate glucose metabolism and improve insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in high purity and yield. N-(4-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been extensively studied for its biological activities, and its mechanism of action has been partially elucidated. However, there are also limitations to using N-(4-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea in lab experiments. Its solubility in water is limited, which can make it difficult to administer in vivo. Additionally, the toxicity and pharmacokinetics of N-(4-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea have not been fully characterized, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on N-(4-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea. One potential direction is to further elucidate its mechanism of action and identify specific targets for its biological activities. Another direction is to optimize its pharmacokinetics and toxicity profile for potential therapeutic applications. Additionally, N-(4-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea could be tested in combination with other drugs or therapies to enhance its efficacy. Finally, N-(4-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea could be explored as a diagnostic tool for detecting cancer cells or other disease markers.
Méthodes De Synthèse
N-(4-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea can be synthesized by reacting 4-methylphenyl isocyanate with 3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylmethanol in the presence of a base such as triethylamine. The resulting product is then treated with methylamine to obtain N-(4-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea. The synthesis of N-(4-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been reported in various scientific journals, and the purity and yield of the compound can be optimized by modifying the reaction conditions.
Applications De Recherche Scientifique
N-(4-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been extensively studied for its potential therapeutic applications. It has been shown to possess various biological activities such as anti-inflammatory, anti-tumor, and anti-diabetic effects. N-(4-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been tested in vitro and in vivo for its ability to inhibit the proliferation of cancer cells, reduce inflammation, and regulate glucose metabolism. N-(4-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has also been tested for its potential as a diagnostic tool for detecting cancer cells.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-3-7-14(8-4-12)17-21-16(24-22-17)11-19-18(23)20-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDPUTGMKMJSEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine](/img/structure/B5463605.png)
![4-(4-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methoxy}benzoyl)morpholine](/img/structure/B5463617.png)


![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)pentanamide](/img/structure/B5463633.png)
![2-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]aniline](/img/structure/B5463640.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(methylthio)acetyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5463648.png)

![3-[2-(4-fluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine](/img/structure/B5463666.png)


![2-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5463702.png)
